![molecular formula C13H16ClN B13770414 (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a benzyl group, a chlorine atom, and an azabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[221]heptane typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicycloheptane core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution processes efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The benzyl and chlorine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
Scientific Research Applications
Pharmacological Studies
-
Neuropharmacology :
- The compound has been investigated for its potential as a neuromodulator, particularly in the context of pain management and neurodegenerative diseases. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems.
-
Antidepressant Activity :
- Research indicates that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. The specific mechanism of action for (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is yet to be fully elucidated but may involve modulation of serotonin and norepinephrine pathways.
-
Anti-Cancer Properties :
- Some studies have explored the role of heterocyclic amines in cancer biology, particularly their mutagenic potential and how they can be modified for therapeutic applications. The compound may serve as a lead structure for developing anti-cancer agents by altering its substituents to enhance efficacy while reducing toxicity.
Toxicological Research
The compound has been assessed for its toxicological profile, indicating potential risks associated with exposure, particularly through ingestion or dermal contact. It is classified as harmful if swallowed and can cause skin irritation, highlighting the importance of safety measures in handling this compound during research.
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of azabicyclo compounds has provided insights into how modifications can enhance biological activity or reduce side effects. This ongoing research is crucial for developing more effective pharmaceutical agents based on this compound.
Case Study 1: Neuropharmacological Effects
A study published in a peer-reviewed journal examined the effects of this compound on rodent models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential as an antidepressant.
Case Study 2: Cancer Research
In another investigation, researchers evaluated the mutagenicity of various heterocyclic amines, including this compound, using Ames tests and DNA adduct formation assays. The findings revealed that while the compound exhibited some mutagenic potential, modifications could yield safer derivatives with therapeutic benefits.
Mechanism of Action
The mechanism of action of (1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the benzyl and chlorine groups.
Trifluorotoluene: While not structurally similar, it shares some chemical properties and applications in organic synthesis.
Uniqueness
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane, also known as anti-7-chloro-2-benzyl-2-azabicyclo[2.2.1]heptane, is a bicyclic compound with significant potential in pharmacological applications due to its unique structural properties and biological activities. This article reviews its biological activity, including receptor binding studies, pharmacological effects, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClN, with a molecular weight of 221.73 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits activity primarily through interactions with sigma receptors, particularly the σ(2) subtype. These interactions suggest potential applications in treating neurological disorders and other conditions influenced by sigma receptor activity.
Table 1: Summary of Biological Activities
The biological activity of this compound is largely attributed to its ability to bind selectively to sigma receptors. These receptors are implicated in various neurological processes, including mood regulation and neuroprotection.
Case Studies
-
Neuroprotective Effects : In a study evaluating the neuroprotective effects of sigma receptor ligands, this compound showed significant protective effects against oxidative stress-induced neuronal damage in vitro.
- Method : Neuronal cell lines were treated with the compound prior to exposure to oxidative stress.
- Results : The compound significantly reduced cell death and increased cell viability compared to controls.
-
Antidepressant Activity : In animal models of depression, administration of this compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects.
- Method : Mice were administered the compound and subjected to behavioral tests.
- Results : The treated group showed a significant reduction in depressive-like behavior compared to the control group.
Pharmacological Implications
The pharmacological profile of this compound indicates its potential as a therapeutic agent for neurological disorders such as depression and anxiety disorders due to its sigma receptor modulation.
Properties
Molecular Formula |
C13H16ClN |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16ClN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
InChI Key |
KFHNXKUXFXKYJB-ZNRZSNADSA-N |
Isomeric SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Cl |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.